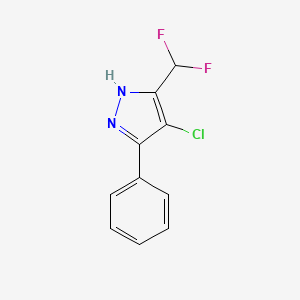

4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole

Vue d'ensemble

Description

“4-chloro-3-(difluoromethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 2247207-72-1 . It has a molecular weight of 152.53 . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of “4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole” and its derivatives has been a subject of research . For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .Molecular Structure Analysis

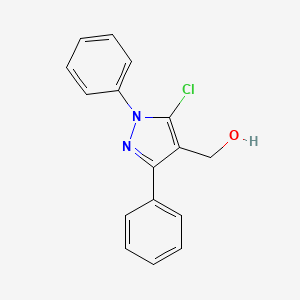

The molecular structure of “this compound” involves a pyrazole ring substituted with a chloro group at the 4th position and a difluoromethyl group at the 3rd position . The phenyl group is attached to the 5th position of the pyrazole ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” are part of the broader field of difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the retrieved papers.Applications De Recherche Scientifique

Synthesis and Characterization

4-Chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole has been a subject of interest in various synthetic and characterization studies. For instance, research has focused on its derivatives and structurally related compounds, exploring their synthesis, crystalline structures, and potential applications. In one study, the oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles using a novel reagent under mild conditions demonstrated the compound's utility in organic synthesis (Zolfigol et al., 2006). Another investigation provided insights into the structure and solution behavior of NH-pyrazoles with various substituents, including those structurally related to this compound, shedding light on their tautomerism and molecular interactions (García et al., 2010).

Chemical Properties and Reactivity

The reactivity and chemical properties of this compound and related compounds have been extensively studied. Research has shown that these compounds can participate in various chemical reactions, offering pathways to synthesize novel heterocyclic compounds. For example, the synthesis of N-substituted pyrazolines and their structural characterization highlight the versatility of pyrazole derivatives in organic synthesis (Loh et al., 2013). Another study focused on the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, demonstrating the potential of pyrazole derivatives in the development of compounds with significant electronic properties (Palka et al., 2014).

Potential Applications

The potential applications of this compound derivatives extend beyond mere chemical interest, suggesting utility in various fields such as materials science and medicinal chemistry. Studies have explored the fluorescent properties of pyrazoline derivatives, indicating their potential use in optical materials and sensors (Ibrahim et al., 2016). Additionally, the exploration of condensed pyrazoles through palladium-catalyzed cross-coupling reactions opens up avenues for the development of novel compounds with unique structural and functional properties (Arbačiauskienė et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Orientations Futures

The future directions in the research of “4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole” and its derivatives could involve further exploration of their synthesis, characterization, and potential applications. For instance, the synthesized derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) displayed potent analgesic efficacy, indicating their potential use in pain management .

Mécanisme D'action

Target of Action

The primary target of 4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole is associated with pain relief . The compound is part of a series of derivatives synthesized for their analgesic properties . These compounds have shown to be effective in relieving pain, suggesting that their targets may be related to the body’s pain response system .

Mode of Action

It has been observed that these compounds have an analgesic effect, which suggests that they interact with the body’s pain response system . In the presence of naloxone, a known opioid receptor antagonist, these compounds still displayed a pain-relieving effect . This indicates that their mode of action may be opioid-independent .

Biochemical Pathways

Given its analgesic properties, it is likely that it interacts with pathways related to pain perception and response .

Result of Action

The primary result of the action of this compound is pain relief . Most of the compounds in this series displayed potent analgesic efficacy and a duration of action ranging from ultrashort to long . They were found to be effective in relieving both peripheral and centrally mediated pain .

Propriétés

IUPAC Name |

4-chloro-5-(difluoromethyl)-3-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF2N2/c11-7-8(6-4-2-1-3-5-6)14-15-9(7)10(12)13/h1-5,10H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUXJNQEZRMMAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2Cl)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

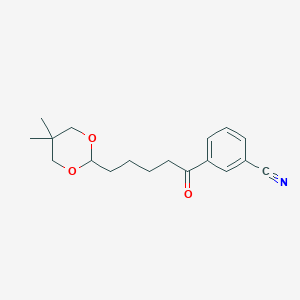

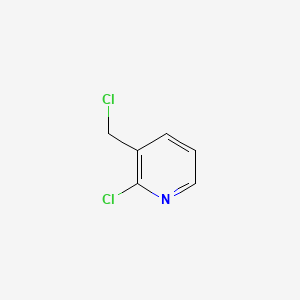

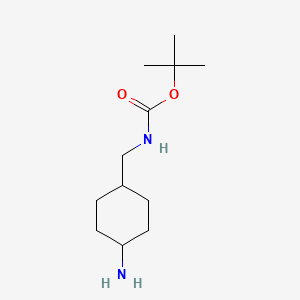

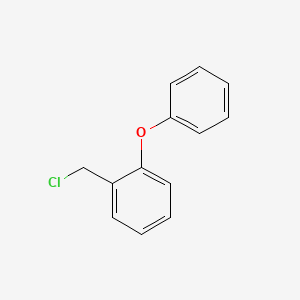

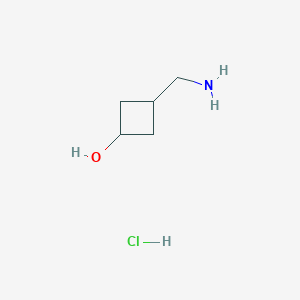

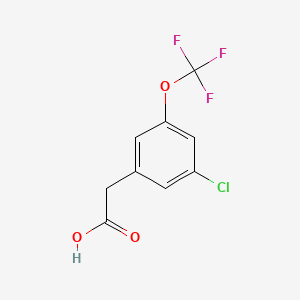

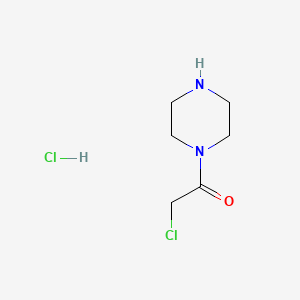

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Chlorocyclopropyl)thio]benzene](/img/structure/B3023968.png)

![[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene](/img/structure/B3023969.png)

![[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene](/img/structure/B3023970.png)

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide](/img/structure/B3023982.png)

![[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B3023984.png)